1-(3-Methoxyphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
1-(3-Methoxyphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features an imidazo[1,5-a]pyridine core. This structure is significant due to its presence in various pharmaceuticals and agrochemicals . The compound’s unique chemical framework allows it to exhibit diverse biological activities, making it a subject of interest in medicinal chemistry and related fields .
Preparation Methods
The synthesis of 1-(3-Methoxyphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves cyclocondensation reactions, where readily available starting materials undergo cyclization to form the imidazo[1,5-a]pyridine core . Another approach includes cycloaddition and oxidative cyclization reactions . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability .
Chemical Reactions Analysis
1-(3-Methoxyphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen atoms.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Methoxyphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways . The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
1-(3-Methoxyphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid can be compared with other imidazo[1,5-a]pyridine derivatives. Similar compounds include imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine . While these compounds share a common core structure, their functional groups and substituents can lead to different biological activities and applications .
Properties
Molecular Formula |
C15H12N2O3 |
---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H12N2O3/c1-20-11-6-4-5-10(9-11)13-12-7-2-3-8-17(12)14(16-13)15(18)19/h2-9H,1H3,(H,18,19) |
InChI Key |
KCHSLFDLMVQMKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C3C=CC=CN3C(=N2)C(=O)O |
Origin of Product |
United States |
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